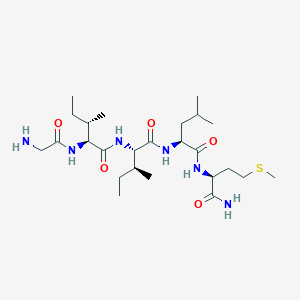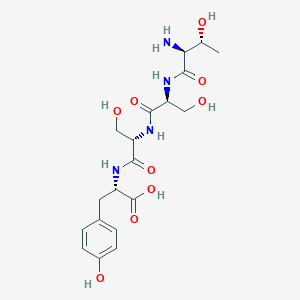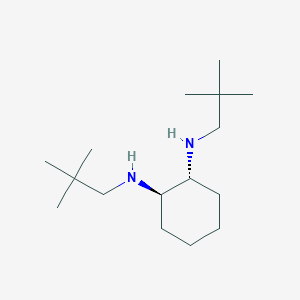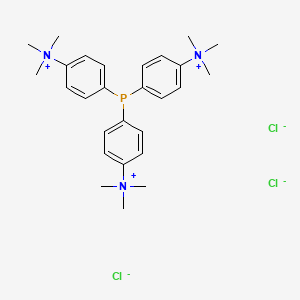
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms in its structure may enhance its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 5-chloro-3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines, respectively .
Applications De Recherche Scientifique
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can also induce oxidative stress or disrupt cellular membranes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-Chloro-3-(5-methyl-1H-pyrazol-3-yl)quinoxaline
- 2-Chloro-3-(1H-pyrazol-3-yl)quinoxaline
Uniqueness
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Propriétés
Numéro CAS |
204654-33-1 |
|---|---|
Formule moléculaire |
C11H6Cl2N4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2-chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-8(16-17-9)10-11(13)15-7-4-2-1-3-6(7)14-10/h1-5H,(H,16,17) |
Clé InChI |
QMERHDQSBHMKFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=NNC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)


![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)

